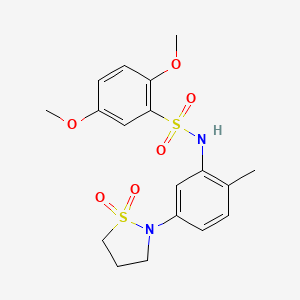

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound belongs to the class of organic compounds known as phenylpiperidines . These are compounds containing a phenylpiperidine skeleton, which consists of a piperidine bound to a phenyl group .

Molecular Structure Analysis

The molecular formula of this compound is C23H27N5O3S . The average molecular weight is 453.557 Da . The InChI Key is ZXYIRNXOAJYLCU-UHFFFAOYSA-N .Applications De Recherche Scientifique

- DB869 serves as an organic intermediate with borate and sulfonamide groups. It can be synthesized through nucleophilic and amidation reactions .

- They can transport not only anticancer drugs but also insulin and genes, responding to microenvironmental changes within the body .

Organic Synthesis and Drug Intermediates

Anticancer Research

Drug Delivery Systems

Biocompatibility and Controlled Release

Molecular Electrostatic Potential and Frontier Molecular Orbitals

Mécanisme D'action

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, controlling the transition from G1 phase to S phase and ensuring DNA replication .

Mode of Action

It is likely that it binds to the active site of the enzyme, inhibiting its activity and thus disrupting the cell cycle progression .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle regulation pathway . This can lead to cell cycle arrest in the G1 phase, preventing the cell from entering the S phase for DNA replication . The downstream effects of this disruption can include slowed cell growth and proliferation .

Pharmacokinetics

Therefore, details about its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its bioavailability, are unknown .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its inhibition of CDK2 . This can result in cell cycle arrest, which may slow down or stop cell growth and proliferation .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown .

Propriétés

IUPAC Name |

N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O6S2/c1-13-5-6-14(20-9-4-10-27(20,21)22)11-16(13)19-28(23,24)18-12-15(25-2)7-8-17(18)26-3/h5-8,11-12,19H,4,9-10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCHVBQBBJNRROH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-2,5-dimethoxybenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2,2-Difluoro-2-(5-methyl-1H-1,2,4-triazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2454817.png)

![3-(Methylsulfanyl)-1-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2454820.png)

![[3-(4-Nitrophenyl)-1-phenylpyrazol-4-yl]-piperidin-1-ylmethanone](/img/structure/B2454821.png)

![ethyl 2-(2-methoxy-5-(morpholinosulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2454823.png)

![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)

![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)